molecular formula C15H13Cl2N3O6S B5507206 2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate

2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate

Cat. No. B5507206
M. Wt: 434.3 g/mol
InChI Key: ZVWMMJYVIPQWSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related structures often involves the reaction of benzyl chloroformates with corresponding amines to prepare carbamates, which are then nitrosated to yield targeted structures. This process exemplifies the synthesis of compounds with functionalities similar to “2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate” (Satya Venkata et al., 2009). Additionally, the protection of carboxy-groups in peptide synthesis using related groups demonstrates the versatility and applicability of these compounds in complex organic syntheses (M. J. Amaral, 1969).

Molecular Structure Analysis

The molecular structure of compounds within this category, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, facilitates the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This structural feature allows for good yields without racemization under milder conditions (Kishore Thalluri et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds in this family are demonstrated through their use in various synthetic pathways, including the preparation of sulfonamides and carbamates with significant biological activity. For example, sulfonamides derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown potent antimicrobial activity (D. B. Janakiramudu et al., 2017).

Physical Properties Analysis

The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into the acid-base properties, solubility, and chemical stability of related compounds. These characteristics are essential for understanding the behavior of these compounds under different conditions and their potential applications (L. Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity in nucleophilic reactions and their ability to form complex structures through intramolecular interactions, highlight their versatility in synthetic chemistry. The synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters via dual nucleophilic reactions of sulfonamides or carbamates illustrates this point well, showcasing the regioselective attack on 2-propynyl-allyl hybrid cations leading to pyrrole frameworks (Teruhiko Ishikawa et al., 2006).

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, a compound related by chemical structure to the carbamate family, has been extensively studied for its occurrence and effects in fermented foods and alcoholic beverages. Its presence raises health concerns due to its genotoxic and carcinogenic properties across various species, including humans. The compound is produced through chemical mechanisms involving urea and proteins during fermentation, as well as from cyanide precursors. Various analytical strategies are employed to determine ethyl carbamate levels, ranging from gas chromatography to high-performance liquid chromatography. Preventative methods to reduce ethyl carbamate levels involve optimized practices throughout the production chain and the abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).

Genotoxicity of Nitrosoureas

1-Ethyl-1-nitrosourea (ENU), another chemically related compound, serves as a potent ethylating agent with significant genotoxicity, demonstrating the broader implications of nitro and carbamate functional groups in biological systems. ENU's actions include ethylation and carbamoylation, affecting nucleophilic sites in cellular constituents. This review of ENU's genotoxicity highlights its mutagenic potential across a range of tests from viruses to mammalian cells, emphasizing the importance of understanding the biological interactions of related compounds (Shibuya & Morimoto, 1993).

Sulfonamides in Therapeutic Applications

The review of sulfonamides, compounds sharing a sulfonamide group similar to the one in the query compound, underscores their importance across various clinical applications, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and in anticancer therapies. The evolution of sulfonamides highlights their broad biological activities and the continuous need for novel compounds to address diverse medical challenges (Carta, Scozzafava, & Supuran, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some carbamates are used as insecticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve signal transmission .

Safety and Hazards

Some carbamates are toxic and can be hazardous if ingested, inhaled, or come into contact with the skin. They can also be environmentally hazardous due to their toxicity to aquatic life .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve assessing its safety and environmental impact .

properties

IUPAC Name

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O6S/c16-13-5-4-10(8-14(13)17)19-15(21)26-7-6-18-27(24,25)12-3-1-2-11(9-12)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMMJYVIPQWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

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